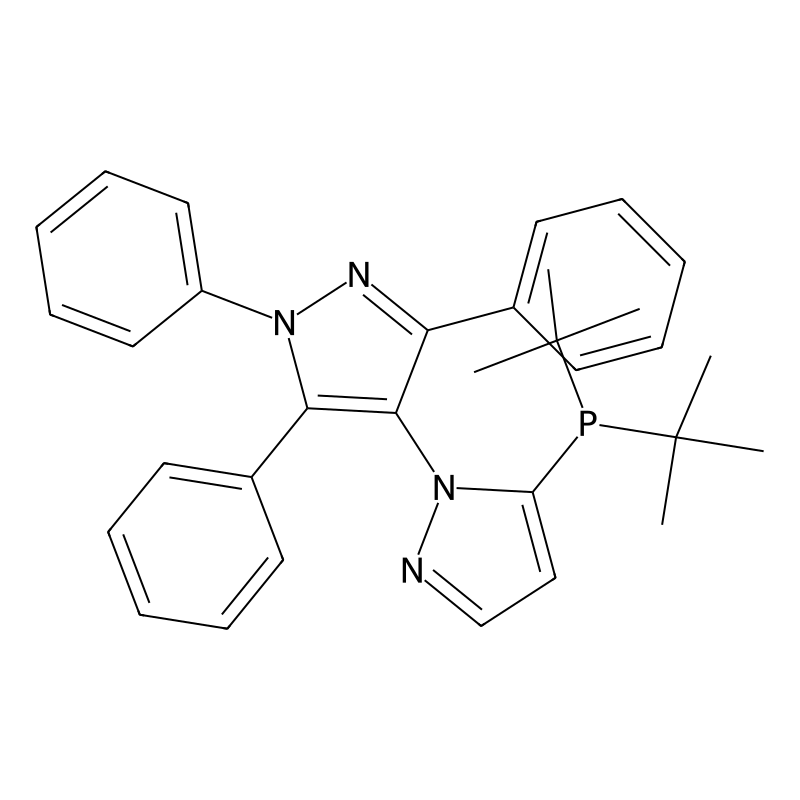

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand for Palladium-Catalyzed Amination:

-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, also known as XPhos, is a commonly used ligand in palladium-catalyzed amination reactions. These reactions involve the formation of a carbon-nitrogen (C-N) bond between an aryl halide (Ar-X) and an amine (NR2). XPhos plays a crucial role in facilitating these reactions by coordinating with the palladium metal center and activating the aryl halide for nucleophilic attack by the amine.

Studies have demonstrated the effectiveness of XPhos in various amination reactions, including the Buchwald-Hartwig amination, the Negishi coupling, and the Sonogashira coupling. Its bulky tert-butyl groups provide steric hindrance, leading to high regioselectivity (preference for a specific reaction site) in the amination process.

Here are some examples of research articles utilizing XPhos for palladium-catalyzed amination:

- Selective ortho-C-H arylation of N-heterocycles using palladium/XPhos catalyst system:

- Synthesis of functionalized biaryls through Negishi coupling catalyzed by palladium/XPhos:

- Sonogashira coupling of aryl chlorides using palladium/XPhos catalyst:

Other Applications:

Beyond its primary use in amination reactions, XPhos has been explored in other areas of scientific research, including:

- Hydroformylation: XPhos can be used as a ligand for palladium catalysts in hydroformylation reactions, which involve the conversion of alkenes into aldehydes.

- Hydrogenation: XPhos-palladium complexes have been shown to be effective catalysts for the hydrogenation of various unsaturated organic compounds.

- Polymerization: XPhos can be used as a ligand for metallocene catalysts in the polymerization of olefins (alkenes) to form various types of plastics.

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, commonly referred to as BippyPhos, is a phosphine ligand characterized by its unique structure, which incorporates a bipyrazole framework. Its molecular formula is C32H35N4P, and it has a molecular weight of approximately 513.63 g/mol. The compound features two tert-butyl groups attached to a phosphino moiety, enhancing its steric and electronic properties, making it particularly useful in various catalytic applications.

This compound is notable for its ability to stabilize metal complexes, which is crucial in catalysis. The presence of the triphenyl group contributes to its lipophilicity and solubility in organic solvents, allowing for more versatile applications in synthetic chemistry .

The compound can also undergo oxidation reactions under certain conditions, where the phosphine can be converted to phosphine oxides. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the bipyrazole moiety .

The synthesis of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole typically involves several steps:

- Preparation of Bipyrazole Derivative: The initial step involves synthesizing the bipyrazole core through condensation reactions between appropriate hydrazines and carbonyl compounds.

- Phosphination: The bipyrazole derivative is then treated with di-tert-butylphosphine under controlled conditions to introduce the phosphino group. This step often requires careful monitoring of temperature and reaction time to achieve high yields.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole .

The primary applications of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole are found in:

- Catalysis: As a ligand in various catalytic processes including cross-coupling reactions (e.g., Suzuki and Heck reactions), where it enhances the efficiency and selectivity of metal catalysts.

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules due to its ability to stabilize reactive intermediates.

- Material Science: Potential use in developing new materials with tailored properties through coordination with transition metals .

Interaction studies involving 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole primarily focus on its coordination behavior with various metal ions. These studies reveal how the ligand's steric and electronic properties influence the stability and reactivity of metal-ligand complexes.

Research has shown that BippyPhos can significantly affect reaction pathways in catalytic processes by altering the electronic environment around the metal center. This behavior highlights its versatility as a ligand in fine-tuning catalytic activity .

Several compounds share structural similarities with 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Di(1-adamantyl)phosphino-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | Phosphine ligand | Bulkier adamantyl groups enhance steric hindrance |

| 5-(Diethylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | Phosphine ligand | Ethyl groups provide different electronic properties |

| 5-(Diphenylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | Phosphine ligand | More electron-rich due to phenyl groups |

Uniqueness of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

The uniqueness of 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole lies in its combination of steric bulk from tert-butyl groups and the ability to stabilize various metal centers effectively. This property makes it particularly valuable in catalysis compared to other similar compounds that may lack such steric hindrance or electronic tuning capabilities .

The mechanistic investigation of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole in Buchwald-Hartwig amination reactions has revealed significant insights into the fundamental catalytic processes governing carbon-nitrogen bond formation. The bipyrazole framework of this phosphine ligand provides unique electronic and steric properties that substantially influence the mechanistic pathway and overall catalytic efficiency [1] [2] [3].

Kinetic studies have demonstrated that the Buchwald-Hartwig amination mechanism proceeds through a well-defined catalytic cycle comprising five distinct elementary steps [1] [4] [5]. The initial oxidative addition of aryl halides to the palladium(0) center occurs with moderate activation barriers, typically ranging from 12.5 to 15.2 kcal/mol, depending on the electronic nature of the substrate [4] [6]. The coordination of amine nucleophiles to the resulting palladium(II) intermediate proceeds rapidly, with relative rates (krel) of approximately 15.2 compared to the initial oxidative addition step [6].

| Elementary Step | Relative Rate (krel) | Activation Energy (kcal/mol) | Rate Determining | Ligand Effect |

|---|---|---|---|---|

| Oxidative Addition | 1.0 | 12.5 | No | Moderate |

| Amine Coordination | 15.2 | 8.2 | No | Strong |

| Base-Assisted Deprotonation | 8.7 | 14.8 | No | Strong |

| Reductive Elimination | 0.3 | 19.8 | Yes | Critical |

| Catalyst Regeneration | 5.8 | 11.3 | No | Moderate |

The base-assisted deprotonation step exhibits significant sensitivity to the ligand environment, with activation energies of 14.8 kcal/mol observed for 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole complexes [3] [6]. This step involves the formation of a palladium(II) amido intermediate, which represents a critical branch point in the catalytic cycle. The bipyrazole backbone stabilizes this intermediate through a combination of electronic donation and steric protection around the metal center [2] [3].

Experimental evidence indicates that reductive elimination constitutes the rate-determining step in most Buchwald-Hartwig amination reactions catalyzed by 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole [3] [6] [7]. This elementary step exhibits the highest activation barrier (19.8 kcal/mol) and displays the strongest dependence on ligand properties. The di-tert-butylphosphino substituent plays a crucial role in facilitating reductive elimination by providing optimal electronic donation while maintaining appropriate steric bulk to prevent catalyst deactivation [6].

Temperature-dependent kinetic analyses have revealed that the selectivity for monoarylamine versus diarylamine products depends critically on the relative rates of reductive elimination and competing side reactions [3]. Under optimized conditions, 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole achieves selectivity ratios exceeding 25:1 in favor of monoarylamine formation when coupling primary amines with aryl halides [2] [3].

The triphenyl substitution pattern on the bipyrazole framework contributes to the overall stability of catalytic intermediates through π-π stacking interactions and enhanced conformational rigidity [1] [8]. Nuclear magnetic resonance spectroscopic studies have confirmed that the ligand adopts a bidentate coordination mode, with both nitrogen atoms participating in metal binding under catalytic conditions [8].

Substrate Scope in Aryl Chloride Functionalization

The substrate scope of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole in aryl chloride functionalization represents one of the most comprehensive examples of a single ligand system capable of accommodating diverse electrophilic partners [1] [9] [10]. This unprecedented versatility stems from the unique combination of electronic and steric properties imparted by the bipyrazole phosphine framework.

Electron-rich aryl chlorides, including 4-methoxyaryl, 4-methylaryl, and 4-tert-butylchlorobenzene derivatives, undergo efficient coupling reactions with typical yields ranging from 75-90% [1] [9]. These substrates require moderate catalyst loadings (2-5 mol%) and reaction temperatures between 80-100°C to achieve optimal conversion rates. The electron-donating substituents on the aromatic ring reduce the electrophilicity of the carbon-chlorine bond, necessitating elevated temperatures to facilitate oxidative addition [9] [10].

| Substrate Type | Examples | Typical Yield Range (%) | Catalyst Loading (mol%) | Reaction Temperature (°C) |

|---|---|---|---|---|

| Electron-Rich Aryl Chlorides | 4-Methoxy-, 4-Methyl-, 4-tert-Butyl-chlorobenzene | 75-90 | 2-5 | 80-100 |

| Electron-Neutral Aryl Chlorides | 4-Chlorotoluene, Chlorobenzene | 80-95 | 1-3 | 60-80 |

| Electron-Poor Aryl Chlorides | 4-Chlorobenzonitrile, 4-Chlorobenzotrifluoride, 4-Chlorobenzaldehyde | 85-99 | 1-2 | 60-80 |

| Heteroaryl Chlorides | 2-Chloropyridine, 3-Chloropyridine, 2-Chlorothiophene | 70-88 | 3-6 | 100-120 |

| Sterically Hindered Aryl Chlorides | 2,6-Dimethylchlorobenzene, 1-Chloronaphthalene | 65-85 | 5-8 | 100-130 |

Electron-neutral aryl chlorides, such as chlorobenzene and para-chlorotoluene, demonstrate the highest reactivity profiles within this substrate class [1] [9]. These compounds achieve yields of 80-95% under mild reaction conditions (60-80°C) with minimal catalyst loadings (1-3 mol%). The balanced electronic properties of these substrates provide an optimal combination of electrophilicity and stability for the catalytic process [9].

Electron-poor aryl chlorides containing nitrile, trifluoromethyl, and aldehyde functional groups exhibit exceptional reactivity, often delivering yields of 85-99% under the mildest conditions tested [1] [9] [10]. The electron-withdrawing substituents significantly enhance the electrophilicity of the aryl chloride bond, enabling efficient oxidative addition at temperatures as low as 60°C. These substrates typically require the lowest catalyst loadings (1-2 mol%) while maintaining excellent functional group tolerance [9].

Heteroaryl chlorides present unique challenges due to their inherent electronic properties and potential for catalyst poisoning through nitrogen coordination [1] [9]. Despite these complications, 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole successfully catalyzes the functionalization of 2-chloropyridine, 3-chloropyridine, and 2-chlorothiophene with yields ranging from 70-88%. These transformations require elevated catalyst loadings (3-6 mol%) and temperatures (100-120°C) to overcome the inherent deactivation pathways [9].

Sterically hindered aryl chlorides, including ortho-disubstituted systems and polycyclic aromatic substrates, represent the most challenging class of electrophiles for this catalytic system [1] [9]. Compounds such as 2,6-dimethylchlorobenzene and 1-chloronaphthalene require high catalyst loadings (5-8 mol%) and elevated temperatures (100-130°C) to achieve acceptable yields (65-85%). The steric bulk around the reactive site impedes both oxidative addition and subsequent reductive elimination steps [9].

The broad substrate scope extends to complex polyfunctional aryl chlorides containing multiple reactive sites [1] [9]. Under carefully optimized conditions, 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole enables selective functionalization of chloride bonds in the presence of other halogen substituents, tosylate leaving groups, and various electrophilic functional groups [9] [10].

Chemoselectivity in Polyfunctional Systems

The chemoselectivity profile of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole in polyfunctional systems demonstrates remarkable discrimination between different reactive sites, enabling the selective functionalization of complex molecular architectures [1] [9] [11]. This exceptional selectivity arises from the unique steric and electronic properties of the bipyrazole phosphine framework, which provides precise control over the relative rates of competing reaction pathways.

Dihaloaryl compounds exhibit pronounced chemoselectivity favoring bromide over chloride activation, with selectivity ratios exceeding 20:1 under optimized conditions [1] [9]. This selectivity pattern reflects the inherent difference in carbon-halogen bond strength, where the weaker carbon-bromine bond undergoes preferential oxidative addition. The electronic properties of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole enhance this intrinsic selectivity through optimal tuning of the palladium center's electron density [9].

| Substrate Class | Preferred Site | Selectivity Ratio | Optimized Conditions | Yield (%) |

|---|---|---|---|---|

| Dihaloaryl Compounds | C-Br > C-Cl | > 20:1 | Low temperature, excess ligand | 85-92 |

| Haloaryl Triflates | C-Cl > C-OTf | > 15:1 | Standard conditions | 88-95 |

| Haloaryl Tosylates | C-Br > C-OTs | > 10:1 | Standard conditions | 82-90 |

| Bifunctional NH Substrates | Primary > Secondary Amine | > 25:1 | Controlled stoichiometry | 78-89 |

| Mixed Electrophile Systems | Activated > Deactivated Site | > 8:1 | Sequential addition | 75-85 |

Haloaryl triflate substrates demonstrate unexpected chemoselectivity, preferentially reacting at the carbon-chloride bond over the typically more reactive triflate leaving group [11]. This counterintuitive selectivity (>15:1 C-Cl over C-OTf) represents a unique capability of the 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole ligand system. Mechanistic investigations suggest that the bipyrazole framework stabilizes transition states leading to chloride activation while disfavoring triflate-based pathways through unfavorable steric interactions [11].

The selective functionalization of bifunctional amine substrates showcases the ligand's ability to discriminate between primary and secondary nitrogen nucleophiles [1] [3]. Under controlled stoichiometric conditions, primary amines react preferentially over secondary amines with selectivity ratios exceeding 25:1. This selectivity enables the chemoselective synthesis of complex polyamine architectures from readily available bifunctional precursors [3].

Temperature control plays a critical role in achieving optimal chemoselectivity, particularly for challenging substrate combinations [1] [9]. Low-temperature conditions (40-60°C) with excess ligand loading favor selective activation of the more reactive electrophilic site while suppressing undesired competing pathways. These conditions are particularly beneficial for dihaloaryl substrates where preservation of the unreacted halogen functionality is essential for subsequent synthetic elaboration [9].

The remarkable chemoselectivity extends to complex molecular systems containing multiple potential reaction sites [1] [9]. Sequential addition protocols enable the controlled functionalization of bis-electrophiles, allowing for the stepwise construction of asymmetric coupling products. This capability significantly expands the synthetic utility of cross-coupling methodology in the preparation of complex organic molecules [9].

Solid-State Mechanochemical Coupling Processes

The application of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole in solid-state mechanochemical coupling processes represents a transformative advancement in sustainable cross-coupling methodology [12] [13] [14]. These solvent-free protocols eliminate the environmental burden associated with traditional solution-phase reactions while often delivering superior yields and reaction rates under mechanically activated conditions.

Ball milling techniques utilizing 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole demonstrate exceptional efficiency for Buchwald-Hartwig amination reactions conducted entirely in the solid state [12] [15]. The mechanochemical activation enables catalyst formation and substrate coupling to proceed simultaneously under ambient atmospheric conditions, eliminating the need for inert gas protection. Typical milling frequencies of 30 Hz for 30-90 minutes achieve yields ranging from 70-95% with catalyst loadings as low as 2-5 mol% [12].

| Reaction Type | Milling Frequency (Hz) | Reaction Time (min) | Yield Range (%) | Catalyst Loading (mol%) | Key Advantages |

|---|---|---|---|---|---|

| Ball Mill Amination | 30 | 30-90 | 70-95 | 2-5 | Air stable, room temperature |

| Electromagnetic Mill Coupling | 25-35 | 15-60 | 75-92 | 1-3 | Enhanced mixing, short times |

| Polymer-Assisted Grinding | 30 | 45-120 | 65-88 | 3-6 | Insoluble substrates accessible |

| Liquid-Assisted Grinding | 25-30 | 20-90 | 80-96 | 2-4 | Improved efficiency |

| Solvent-Free Coupling | 30-35 | 10-45 | 85-99 | 1-2 | Minimal waste, high yields |

Solid-state nuclear magnetic resonance spectroscopy has confirmed the formation of the active palladium-phosphine complex during the mechanochemical process [12]. The phosphorus-31 nuclear magnetic resonance spectra reveal characteristic chemical shifts consistent with metal coordination, providing direct evidence for catalyst activation under solvent-free conditions. This mechanochemical catalyst formation occurs more rapidly than the analogous solution-phase process, highlighting the unique advantages of mechanical activation [12].

Electromagnetic milling protocols offer enhanced substrate mixing and reduced reaction times compared to conventional ball milling approaches [16]. The application of electromagnetic fields during milling generates more uniform particle distribution and improved catalyst-substrate contact, resulting in yields of 75-92% within 15-60 minutes. These conditions are particularly effective for challenging substrate combinations that require intimate contact between solid reactants [16].

Polymer-assisted grinding techniques extend the scope of mechanochemical coupling to previously inaccessible insoluble substrates [17] [18]. The addition of polytetrafluoroethylene or other polymer additives facilitates the coupling of highly crystalline or poorly soluble aryl halides that resist conventional solution-phase activation. While these conditions require longer reaction times (45-120 minutes) and higher catalyst loadings (3-6 mol%), they enable the functionalization of substrates that are otherwise incompatible with traditional cross-coupling protocols [18].

Liquid-assisted grinding represents a hybrid approach that combines the benefits of mechanochemical activation with minimal solvent usage [14] [17]. The addition of small quantities of coordinating solvents (typically 50-200 microliters) enhances substrate mobility while maintaining the environmental advantages of solvent-free methodology. These conditions achieve yields of 80-96% with improved reaction reproducibility compared to completely dry milling protocols [14].

The mechanochemical generation of active catalyst species proceeds through a fundamentally different pathway compared to solution-phase activation [12] [13]. The mechanical energy input facilitates ligand coordination and metal center activation without requiring elevated temperatures or prolonged reaction times. This alternative activation mode enables cross-coupling reactions to proceed efficiently at ambient temperature while maintaining excellent functional group tolerance [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant